6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol
Overview
Description
6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol, also known as MMPEP, is a chemical compound that belongs to the family of pyrimidines. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MMPEP has been extensively studied for its potential use in the treatment of a variety of neurological and psychiatric disorders.
Mechanism of Action
6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Biochemical and Physiological Effects
6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the symptoms of depression. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol is its selectivity for mGluR5, which allows for more precise targeting of this receptor in research studies. However, one limitation of 6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models.
Future Directions
There are a number of potential future directions for research on 6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol. One area of interest is the development of more potent and selective mGluR5 antagonists that could be used in the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluR5 in other physiological processes, such as pain perception and immune function. Finally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of 6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol, and to explore its potential use in the treatment of neurodegenerative disorders.
Scientific Research Applications
6-methyl-2-({2-[(4-methylphenyl)thio]ethyl}thio)-4-pyrimidinol has been widely used in scientific research as a tool to investigate the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, addiction, and neurodegenerative disorders.
properties
IUPAC Name |
4-methyl-2-[2-(4-methylphenyl)sulfanylethylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-10-3-5-12(6-4-10)18-7-8-19-14-15-11(2)9-13(17)16-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOSZQZADRJSGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCSC2=NC(=CC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196370 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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